molecular formula C₁₉H₂₈O₂ B1145156 rac Galaxolidone Lactol Methyl Ether CAS No. 946845-16-5

rac Galaxolidone Lactol Methyl Ether

Cat. No.: B1145156
CAS No.: 946845-16-5
M. Wt: 288.42
InChI Key:
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Description

“rac Galaxolidone Lactol Methyl Ether” is a fungal metabolite of Galaxolide . It is used as a fragrance ingredient in perfumes, soaps, cosmetics, body lotions, deodorants, and detergents . Its molecular formula is C₁₉H₂₈O₂ and its molecular weight is 288.42.


Synthesis Analysis

The synthesis of similar compounds involves lactol synthesis, which includes the formation of lactols and related compounds . A stepwise lactol carbocyclisation to bridged ethers via a keto–acetal cascade has been described . This involves concomitant terminal α-methylenation and intramolecular oxa-Michael addition to give a bridged lactol .


Chemical Reactions Analysis

Ethers, such as “this compound”, can undergo various reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . Acidic cleavage of ethers can lead to alcohol and an alkyl halide product by either an S_N2 or S_N1 mechanism .

Future Directions

Galaxolidone, a major transformation product of the commonly used synthetic musk Galaxolide, is ubiquitous in the environment along with the parent compound . Although many studies have shown the harmful effects of Galaxolide, little attention has been paid to the potential ecological risk of Galaxolidone . This calls for greater scrutiny of the potential effects of Galaxolidone and its derivatives on human health .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of rac Galaxolidone Lactol Methyl Ether involves a series of reactions starting from readily available starting materials. The synthesis pathway involves the conversion of a ketone to an alcohol, followed by a nucleophilic substitution reaction and a reduction reaction to form the desired product.", "Starting Materials": ["Cyclopentadecanone", "Methanol", "Sodium borohydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: Cyclopentadecanone is reacted with methanol in the presence of sodium borohydride to form the corresponding alcohol.", "Step 2: The resulting alcohol is then reacted with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether.", "Step 3: The final step involves the reduction of the lactone ring using sodium borohydride in the presence of hydrochloric acid and water to form rac Galaxolidone Lactol Methyl Ether." ] }

CAS No.

946845-16-5

Molecular Formula

C₁₉H₂₈O₂

Molecular Weight

288.42

Synonyms

1,3,4,6,7,8-Hexahydro-1-methoxy-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran

Origin of Product

United States

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